3-Amino-2,2,4-trimethylpentanoic acid hydrochloride

Catalog No.
S2700090
CAS No.
180181-21-9
M.F
C8H18ClNO2
M. Wt
195.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2,2,4-trimethylpentanoic acid hydrochlorid...

CAS Number

180181-21-9

Product Name

3-Amino-2,2,4-trimethylpentanoic acid hydrochloride

IUPAC Name

3-amino-2,2,4-trimethylpentanoic acid;hydrochloride

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69

InChI

InChI=1S/C8H17NO2.ClH/c1-5(2)6(9)8(3,4)7(10)11;/h5-6H,9H2,1-4H3,(H,10,11);1H

InChI Key

IPUVNVZKIOWVTG-UHFFFAOYSA-N

SMILES

CC(C)C(C(C)(C)C(=O)O)N.Cl

solubility

not available

3-Amino-2,2,4-trimethylpentanoic acid hydrochloride is a chemical compound with the molecular formula C₈H₁₈ClNO₂ and a molecular weight of 195.69 g/mol. This compound features a pentanoic acid backbone with three methyl groups attached at the 2nd and 4th carbon positions, along with an amino group at the 3rd carbon. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and makes it more stable for various applications .

Typical of amino acids and carboxylic acids. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides through reaction with amines.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.

These reactions are essential for its use in organic synthesis and medicinal chemistry .

3-Amino-2,2,4-trimethylpentanoic acid hydrochloride has been studied for its potential biological activities. It may exhibit properties such as:

  • Neuroprotective effects: Similar compounds have been investigated for their role in protecting neurons from damage.
  • Metabolic modulation: It may influence metabolic pathways due to its structural similarity to other amino acids.
  • Potential use in drug design: Its unique structure allows for modifications that could lead to new therapeutic agents .

The synthesis of 3-Amino-2,2,4-trimethylpentanoic acid hydrochloride can be achieved through several methods:

  • Alkylation of Amino Acids: Starting from a precursor amino acid, alkylation with appropriate reagents can yield the desired product.
  • Reduction Reactions: Using reducing agents on suitable precursors can also lead to the formation of this compound.
  • Multi-step Synthesis: A combination of reactions involving carboxylic acids and amines can be employed to construct the molecule step-by-step .

This compound has several applications across various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs.
  • Biochemical Research: Serves as a building block in peptide synthesis and other biochemical studies.
  • Nutritional Supplements: Potentially used in formulations aimed at enhancing metabolic health or muscle recovery.

Interaction studies involving 3-Amino-2,2,4-trimethylpentanoic acid hydrochloride focus on its binding affinity with various biological targets. These studies help elucidate:

  • Receptor interactions: Understanding how the compound interacts with neurotransmitter receptors.
  • Enzyme inhibition: Investigating whether it can inhibit specific enzymes involved in metabolic pathways.
  • Synergistic effects with other compounds: Assessing how it works in conjunction with other drugs or supplements .

Similar Compounds

Several compounds share structural or functional similarities with 3-Amino-2,2,4-trimethylpentanoic acid hydrochloride. These include:

Compound NameStructural Features
3-Amino-2-methylpentanoic acidSimilar backbone with fewer methyl groups
4-Amino-2,2-dimethylpentanoic acidVariation in methyl group positioning
L-LeucineAn essential amino acid with similar branched structure
3-Amino-2-hydroxybutanoic acidHydroxyl group addition alters properties

Uniqueness

The uniqueness of 3-Amino-2,2,4-trimethylpentanoic acid hydrochloride lies in its specific arrangement of methyl groups and amino functionality, which may impart distinctive biological properties not found in these similar compounds. This structural characteristic allows for unique interactions within biological systems and potential applications that are not achievable by other compounds .

IUPAC Nomenclature and Systematic Identification

The systematic name 3-amino-2,2,4-trimethylpentanoic acid hydrochloride reflects its branched alkane backbone and functional groups. The parent chain is a pentanoic acid moiety (five-carbon carboxylic acid) with methyl substituents at positions 2, 2, and 4. An amino group (-NH₂) is attached to carbon 3, and the molecule exists as a hydrochloride salt, indicating protonation of the amino group by hydrochloric acid [1]. The International Union of Pure and Applied Chemistry (IUPAC) name adheres to substitutive nomenclature rules, prioritizing the carboxylic acid as the principal functional group.

Table 1: Systematic Identification of 3-Amino-2,2,4-Trimethylpentanoic Acid Hydrochloride

PropertyValue
IUPAC Name3-amino-2,2,4-trimethylpentanoic acid hydrochloride
CAS Registry Number180181-21-9
Molecular FormulaC₈H₁₈ClNO₂
Molecular Weight195.69 g/mol (calculated)

The hydrochloride salt form enhances the compound’s stability and solubility in polar solvents, a common modification for amino acid derivatives [1].

X-ray Crystallographic Analysis

While X-ray crystallographic data for 3-amino-2,2,4-trimethylpentanoic acid hydrochloride has not been explicitly reported in the literature, structural insights can be inferred from related compounds. For example, branched-chain amino acid transaminases (BCATs), which metabolize structurally similar molecules like leucine and valine, exhibit active sites optimized for accommodating methyl-branched substrates [4]. These enzymes typically recognize the stereochemical orientation of the amino and carboxylate groups, suggesting that the hydrochloride’s ionic interactions and steric effects from its trimethyl branches could influence its crystalline packing.

Hypothetically, the compound’s crystal lattice would stabilize via ionic bonds between the protonated amino group and chloride counterions, complemented by van der Waals interactions between hydrophobic methyl groups. The absence of reported crystallographic data underscores the need for further experimental characterization to resolve bond angles, torsional strain, and unit cell parameters.

Comparative Analysis with Structural Analogs

2,2,4-Trimethylpentanoic Acid Derivatives

3-Amino-2,2,4-trimethylpentanoic acid hydrochloride shares structural homology with 2,2,4-trimethylpentanoic acid (C₈H₁₆O₂), a branched carboxylic acid used in biofuel synthesis and polymer production. The key distinction lies in the substitution of a hydrogen atom at position 3 with an amino group, which introduces polarity and alters reactivity.

Table 2: Comparative Properties of 3-Amino-2,2,4-Trimethylpentanoic Acid Hydrochloride and 2,2,4-Trimethylpentanoic Acid

Property3-Amino-2,2,4-Trimethylpentanoic Acid Hydrochloride2,2,4-Trimethylpentanoic Acid
Functional GroupsCarboxylic acid, amine (protonated), hydrochlorideCarboxylic acid
Molecular FormulaC₈H₁₈ClNO₂C₈H₁₆O₂
PolarityHigh (ionic and polar groups)Moderate (carboxylic acid)
SolubilitySoluble in water, polar aprotic solventsLimited water solubility

The amino group’s presence enables participation in condensation reactions (e.g., peptide bond formation) and acid-base interactions, expanding the derivative’s utility in organic synthesis compared to the parent acid. Additionally, steric hindrance from the 2,2,4-trimethyl branching may limit rotational freedom, potentially favoring specific conformations in solution or solid states [1].

Branched-Chain Amino Acid Homologs

Branched-chain amino acids (BCAAs) such as leucine (2-amino-4-methylpentanoic acid) and valine (2-amino-3-methylbutanoic acid) share the 3-amino-2,2,4-trimethylpentanoic acid hydrochloride’s branched topology but differ in methyl group placement and chain length.

Table 3: Structural Comparison with Proteinogenic BCAAs

Property3-Amino-2,2,4-Trimethylpentanoic Acid HydrochlorideLeucineValine
Branching Positions2, 2, 443
Carboxylic Acid GroupPresentPresentPresent
Amino Group Position322
Molecular FormulaC₈H₁₈ClNO₂C₆H₁₃NO₂C₅H₁₁NO₂

The additional methyl groups in 3-amino-2,2,4-trimethylpentanoic acid hydrochloride increase its hydrophobic surface area compared to leucine and valine, potentially altering its interaction with enzymes like branched-chain amino acid aminotransferase (BCAT) [4]. BCAT catalyzes the transamination of BCAAs to their α-keto analogs, a process that may be sterically hindered in the case of the trimethyl-substituted derivative due to reduced active site compatibility.

Furthermore, the hydrochloride salt’s ionic nature distinguishes it from neutral BCAAs, affecting its solubility and transport across biological membranes. These structural nuances highlight the compound’s potential as a modified amino acid analog for studying BCAA metabolism or designing enzyme inhibitors.

Racemic Synthesis Strategies

The racemic synthesis of 3-Amino-2,2,4-trimethylpentanoic acid hydrochloride employs several well-established synthetic approaches that have been developed and optimized for the preparation of non-natural amino acids. These methodologies focus on the construction of the highly branched carbon skeleton followed by introduction of the amino functionality through reliable transformation protocols.

Copper(I)-Catalyzed Michael Addition

The copper(I)-catalyzed Michael addition represents a fundamental approach for constructing the carbon framework of 3-Amino-2,2,4-trimethylpentanoic acid hydrochloride [1] [2] [3]. This methodology leverages the well-documented ability of copper catalysts to facilitate conjugate addition reactions under mild conditions, providing access to the desired branched alkyl chain structure.

The synthetic sequence typically commences with the preparation of an olefinic diester precursor through anhydrous zinc dichloride-catalyzed Knoevenagel condensation between acetone and diethyl malonate [3]. This foundational step establishes the basic carbon skeleton that will subsequently undergo copper-catalyzed Michael addition to introduce the necessary methyl branching pattern characteristic of the target amino acid.

The key Michael addition step employs copper(I) chloride as a catalytic promoter for the conjugated addition of isopropyl magnesium bromide to the diester substrate [1] [3]. Research has demonstrated that maintaining reaction temperatures between -5°C and room temperature optimizes the formation of the desired Michael adduct while minimizing competing side reactions [3]. The copper catalyst facilitates the formation of a stabilized organocuprate intermediate that undergoes selective addition to the activated alkene, resulting in the installation of the isopropyl substituent at the desired position.

Reaction Optimization Parameters:

Temperature control proves critical for achieving acceptable yields in the copper-catalyzed Michael addition. Studies have shown that reactions conducted at -5°C in diethyl ether provide yields of approximately 11%, while modified conditions at room temperature can achieve yields ranging from 60-90% [1] [3]. The relatively modest yields observed under standard conditions can be attributed to the significant steric hindrance present in both the Michael acceptor and donor components involved in this transformation.

Solvent selection significantly impacts reaction efficiency, with diethyl ether serving as the preferred medium due to its ability to solubilize the organometallic reagents while maintaining the stability of the copper catalyst [3]. Alternative solvents such as tetrahydrofuran and dimethoxyethane have been investigated, but generally provide inferior results due to competitive coordination to the copper center.

The stoichiometry of reagents requires careful optimization to maximize product formation while minimizing waste of the valuable organometallic nucleophile. Typical protocols employ 1.5-2.0 equivalents of the Grignard reagent relative to the diester substrate, with 0.045-0.1 equivalents of copper(I) chloride serving as the catalytic promoter [3].

Mechanistic Considerations:

The copper(I)-catalyzed Michael addition proceeds through a well-established mechanism involving initial transmetalation between the copper catalyst and the Grignard reagent to form an organocuprate species [4] [5]. This intermediate exhibits enhanced nucleophilicity compared to the parent Grignard reagent and demonstrates improved regioselectivity in conjugate addition reactions.

The organocuprate intermediate approaches the Michael acceptor from the less hindered face, leading to formation of a copper enolate that subsequently undergoes protonation to yield the desired Michael adduct [5] [6]. The stereochemical outcome of this process is primarily determined by steric interactions between the bulky substituents on both the nucleophile and electrophile components.

Recent mechanistic studies utilizing artificial copper-Michaelase systems have provided valuable insights into the factors governing enantioselectivity in related transformations [7] [8]. These investigations demonstrate that the coordination environment around the copper center can be systematically modified through ligand design to achieve high levels of asymmetric induction, suggesting potential pathways for developing enantioselective variants of this methodology.

Curtius Rearrangement Optimization

The Curtius rearrangement serves as the pivotal transformation for introducing the amino functionality into the 3-Amino-2,2,4-trimethylpentanoic acid framework [1] [2] [3]. This methodology enables the conversion of carboxylic acid derivatives to primary amines through a well-characterized rearrangement process that proceeds with complete retention of stereochemistry at the migrating carbon center [9] [10] [11].

Substrate Preparation and Azide Formation:

The Curtius rearrangement sequence begins with mono-saponification of the diester Michael adduct to generate the corresponding monoacid derivative [3]. This selective hydrolysis step requires careful control of reaction conditions to prevent over-hydrolysis that would lead to the formation of the diacid product. Typical protocols employ aqueous sodium hydroxide in alcoholic solvents under mild heating conditions to achieve selective ester hydrolysis.

The resulting carboxylic acid substrate undergoes conversion to the corresponding acyl azide through treatment with diphenylphosphoryl azide in the presence of triethylamine [1] [3]. This transformation represents a critical step in the synthetic sequence, as the acyl azide serves as the immediate precursor for the Curtius rearrangement. Alternative azide formation methods, including the use of sodium azide with acid chloride intermediates, have been explored but generally provide inferior results due to the instability of the intermediate acid chloride under the reaction conditions [9] [12].

Rearrangement Conditions and Nucleophile Selection:

The Curtius rearrangement proceeds through thermal decomposition of the acyl azide to form an isocyanate intermediate with concurrent loss of nitrogen gas [9] [13] [11]. The reaction typically requires heating in anhydrous toluene under reflux conditions for 2-4 hours to ensure complete conversion of the azide substrate [3]. Temperature control proves critical, as insufficient heating leads to incomplete reaction while excessive temperatures can promote decomposition of the desired isocyanate product.

The choice of nucleophile for trapping the isocyanate intermediate significantly impacts the synthetic utility of the resulting products. Fluorenylmethanol serves as the preferred nucleophile due to its ability to form stable Fmoc-protected amines that are directly compatible with solid-phase peptide synthesis protocols [1] [3]. This alcohol provides excellent yields in the nucleophilic trapping reaction while introducing a protecting group that can be readily removed under standard peptide synthesis conditions.

Alternative nucleophiles, including tert-butanol and benzyl alcohol, have been employed to introduce Boc and Cbz protecting groups, respectively [9] [12]. These options provide flexibility in synthetic planning and allow for the preparation of amino acid derivatives with different protecting group patterns based on downstream synthetic requirements.

Reaction Optimization and Yield Enhancement:

Optimization studies have demonstrated that the overall yield of the Curtius rearrangement sequence can be significantly improved through careful attention to reaction parameters [10] [14]. Key factors include the purity of the starting azide, the absence of moisture during the rearrangement step, and the timing of nucleophile addition.

The use of molecular sieves or other drying agents proves essential for maintaining anhydrous conditions throughout the rearrangement process [9]. Residual moisture can lead to competitive hydrolysis of the isocyanate intermediate, resulting in the formation of primary amine products that may be difficult to separate from the desired carbamate products.

Yields for the optimized Curtius rearrangement sequence typically range from 75-85% for the formation of Fmoc-protected amino esters [3]. These yields represent a significant improvement over earlier protocols and demonstrate the synthetic utility of this approach for preparing non-natural amino acid derivatives.

Stereochemical Considerations:

One of the most significant advantages of the Curtius rearrangement for amino acid synthesis lies in its ability to proceed with complete retention of stereochemistry at the migrating carbon center [9] [10] [11]. This characteristic makes the methodology particularly valuable for the preparation of enantiomerically pure amino acids when starting from optically active carboxylic acid precursors.

The migration occurs through a concerted mechanism that does not involve the formation of discrete carbocation intermediates, thus eliminating the possibility of racemization at the stereogenic center [9] [10]. This mechanistic feature has been confirmed through extensive stereochemical studies and represents a key advantage over alternative amino acid synthesis methods that may suffer from epimerization under the reaction conditions.

Enantioselective Production Techniques

The development of enantioselective methodologies for the synthesis of 3-Amino-2,2,4-trimethylpentanoic acid hydrochloride represents a significant advancement in amino acid chemistry, addressing the growing demand for optically pure building blocks in pharmaceutical and biochemical applications [15] [16] [17]. These approaches leverage sophisticated catalytic systems and chiral auxiliaries to achieve high levels of asymmetric induction while maintaining practical synthetic efficiency.

Asymmetric Catalysis Approaches:

Modern asymmetric catalysis provides several viable pathways for the enantioselective synthesis of quaternary amino acid derivatives [15] [17] [18]. The most successful approaches typically involve the use of chiral transition metal complexes that can effectively differentiate between enantiotopic faces of prochiral substrates during key bond-forming events.

Rhodium-catalyzed asymmetric hydrogenation represents one of the most well-developed methodologies for amino acid synthesis [15] [19]. This approach utilizes chiral diphosphine ligands to create an asymmetric environment around the rhodium center, enabling highly enantioselective reduction of dehydroamino acid precursors. The methodology has been successfully applied to the synthesis of various non-natural amino acids, achieving enantiomeric excesses typically exceeding 95%.

Copper-catalyzed asymmetric conjugate addition reactions offer another promising approach for constructing the carbon framework of quaternary amino acids [5] [20] [6]. Recent developments in chiral ligand design, particularly the use of chiral nitrogen heterocyclic carbene ligands, have enabled highly enantioselective Michael additions that can be directly applied to amino acid synthesis [21] [22] [23]. These transformations typically proceed under mild conditions and demonstrate excellent functional group tolerance.

Organocatalytic Methodologies:

Organocatalysis has emerged as a powerful complement to transition metal-based asymmetric synthesis, offering several advantages including the absence of metal contamination and the use of readily available chiral catalysts [17] [24] [25]. Proline-derived organocatalysts have proven particularly effective for asymmetric amino acid synthesis through Mannich-type reactions and related transformations.

The use of chiral primary amine catalysts enables highly enantioselective Michael additions of various nucleophiles to α,β-unsaturated carbonyl compounds [25]. These reactions proceed through well-defined enamine intermediates that can be effectively controlled through appropriate catalyst design. Enantiomeric excesses typically range from 85-99%, with the best results obtained when both electronic and steric factors are optimized in the catalyst structure.

Secondary amine organocatalysts, particularly proline derivatives, have demonstrated excellent performance in asymmetric Mannich reactions that can be adapted for amino acid synthesis [24]. These transformations enable the direct formation of α-amino carbonyl compounds with high levels of stereocontrol, providing efficient access to non-natural amino acid frameworks.

Chiral Auxiliary Strategies:

Despite the advances in catalytic asymmetric synthesis, chiral auxiliary approaches continue to play an important role in amino acid chemistry due to their reliability and predictable stereochemical outcomes [26] [27]. Evans oxazolidinones represent the most widely utilized auxiliaries for asymmetric amino acid synthesis, providing consistently high levels of diastereoselectivity in alkylation reactions.

The alkylation of glycine-derived oxazolidinone auxiliaries proceeds through well-defined transition states that favor approach of the electrophile from the less hindered face of the enolate [26]. This methodology has been successfully applied to the synthesis of numerous quaternary amino acids, typically achieving diastereomeric ratios exceeding 95:5.

Oppolzer sultam auxiliaries offer an alternative approach that may provide complementary stereochemical outcomes compared to oxazolidinone-based methods [27]. These auxiliaries have proven particularly effective for the synthesis of amino acids containing aromatic side chains, although their application to highly branched aliphatic systems requires further investigation.

Enzymatic Approaches:

Enzymatic methods for asymmetric amino acid synthesis have gained considerable attention due to their high selectivity, mild reaction conditions, and environmental compatibility [28] [29] [30]. Transaminase enzymes represent the most widely utilized biocatalysts for this purpose, enabling the conversion of prochiral ketones to chiral amino acids with excellent enantioselectivity.

The use of glutamine as a smart amine donor in transaminase reactions provides an effective strategy for driving the equilibrium toward product formation [28]. This approach circumvents the typical reversibility limitations of transaminase reactions by coupling the desired transformation with the irreversible cyclization of the glutamine-derived byproduct.

Amino acid dehydrogenases offer another enzymatic approach for the reductive amination of α-keto acids [29] [30]. These enzymes demonstrate broad substrate tolerance and can achieve essentially perfect enantioselectivity when appropriate reaction conditions are employed. The main limitation lies in the availability of suitable α-keto acid precursors for highly branched amino acid targets.

Substrate Scope and Limitations:

The scope of enantioselective methodologies for quaternary amino acid synthesis varies significantly depending on the specific approach employed [17] [18]. Catalytic methods generally demonstrate broader substrate tolerance but may require optimization for each specific substrate class. Auxiliary-based approaches typically provide more predictable results but may be limited by the availability of appropriate auxiliary-substrate combinations.

Highly branched substrates, such as those required for 3-Amino-2,2,4-trimethylpentanoic acid synthesis, present particular challenges due to increased steric hindrance around the reactive centers [18]. Most successful approaches for such substrates involve the use of particularly bulky or well-designed chiral controllers that can effectively differentiate between competing transition states despite the steric congestion.

The economic considerations associated with different enantioselective approaches vary considerably based on the scale of synthesis and the value of the target product [17]. Catalytic methods generally offer the best atom economy and minimal waste generation, while auxiliary-based approaches may be more cost-effective for large-scale preparations despite the stoichiometric use of the chiral controller.

Solid-Phase Peptide Synthesis Integration

The integration of 3-Amino-2,2,4-trimethylpentanoic acid hydrochloride into solid-phase peptide synthesis protocols requires careful consideration of protecting group strategies, coupling methodologies, and compatibility with standard resin systems [31] [32] [33]. The unique structural features of this amino acid, particularly its quaternary α-carbon and bulky side chain, present both opportunities and challenges for peptide synthesis applications.

Protecting Group Strategies:

The selection of appropriate protecting groups represents a critical aspect of incorporating non-natural amino acids into peptide synthesis workflows [31] [34]. For 3-Amino-2,2,4-trimethylpentanoic acid derivatives, the Fmoc protecting group strategy has emerged as the most practical approach due to its compatibility with standard solid-phase synthesis protocols and its orthogonality to other commonly used protecting groups.

Fmoc-protected 3-Amino-2,2,4-trimethylpentanoic acid derivatives can be prepared directly through the Curtius rearrangement methodology using fluorenylmethanol as the nucleophile [1] [3]. This approach provides the protected amino acid in a form that is immediately compatible with standard Fmoc-based solid-phase peptide synthesis protocols without requiring additional protection or deprotection steps.

The stability of the Fmoc protecting group under peptide synthesis conditions has been thoroughly validated through incorporation studies in model peptide sequences [1] [2]. Standard deprotection conditions using 20% piperidine in dimethylformamide effectively remove the Fmoc group without causing epimerization or other undesired side reactions. This compatibility represents a significant advantage over alternative protecting group strategies that may require modified deprotection protocols.

Coupling Methodology Optimization:

The incorporation of sterically hindered amino acids like 3-Amino-2,2,4-trimethylpentanoic acid into peptide sequences requires optimization of coupling conditions to achieve acceptable reaction rates and completeness [32] [34] [35]. Standard coupling reagents such as HBTU, HATU, and DIC/HOBt have all been successfully employed, although reaction times may need to be extended compared to standard proteinogenic amino acids.

The use of excess activated amino acid (3-5 equivalents) and coupling reagent typically ensures complete acylation even for sterically demanding sequences [32]. Double coupling protocols, involving repetition of the coupling step with fresh reagents, provide an additional strategy for achieving quantitative conversion in challenging cases.

Microwave-assisted coupling has emerged as a particularly effective approach for incorporating hindered amino acids into peptide sequences [35]. The elevated temperatures achievable under microwave irradiation can significantly accelerate coupling reactions while maintaining the integrity of the peptide chain and resin linkage.

Resin Compatibility and Linker Selection:

The choice of resin and linker system significantly impacts the success of peptide syntheses incorporating non-natural amino acids [31] [33] [34]. Rink amide resin has proven particularly effective for syntheses involving 3-Amino-2,2,4-trimethylpentanoic acid, providing stable attachment and clean cleavage under standard conditions.

Wang resin represents an alternative option for syntheses targeting peptide acids rather than amides [34]. The benzyl ester linkage in Wang resin demonstrates excellent stability under Fmoc deprotection conditions while providing clean cleavage with trifluoroacetic acid-based cocktails.

Specialized linkers, such as the BAL aldehyde resin, offer additional flexibility for syntheses requiring specific C-terminal modifications [36]. These systems enable the preparation of peptides with diverse C-terminal functionalities while maintaining compatibility with non-natural amino acid incorporation.

Quality Control and Analytical Considerations:

The incorporation of non-natural amino acids into peptide sequences necessitates enhanced analytical monitoring to ensure successful synthesis and product quality [32] [37]. High-performance liquid chromatography provides the primary method for assessing synthesis progress and final product purity, with mass spectrometry serving as an essential complement for structural confirmation.

The unique mass signature of 3-Amino-2,2,4-trimethylpentanoic acid-containing peptides facilitates their identification and quantification through mass spectrometric analysis [37]. Tandem mass spectrometry fragmentation patterns provide additional structural information that can be used to confirm the correct incorporation and positioning of the non-natural amino acid within the peptide sequence.

Nuclear magnetic resonance spectroscopy serves as a valuable orthogonal analytical technique for confirming the structure of peptide products, particularly for shorter sequences where signal resolution permits detailed structural analysis [32]. The characteristic chemical shifts associated with the branched alkyl side chain of 3-Amino-2,2,4-trimethylpentanoic acid provide diagnostic signals that facilitate structural confirmation.

Synthesis Scale and Practical Considerations:

The practical implementation of solid-phase peptide synthesis protocols incorporating 3-Amino-2,2,4-trimethylpentanoic acid must consider factors related to synthesis scale, cost, and material availability [33] [35]. Laboratory-scale syntheses typically employ 0.1-1.0 mmol of resin, providing sufficient material for biological evaluation and structure-activity relationship studies.

Larger-scale syntheses may require modification of standard protocols to accommodate the increased material requirements and waste generation [35]. Automated peptide synthesizers can be programmed to handle the extended coupling times and increased reagent consumption associated with non-natural amino acid incorporation, although manual intervention may be required for quality control monitoring.

Dates

Last modified: 08-16-2023

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